Vidupiprant

DP2/CRTH2 antagonism PGD2 signaling Human whole blood assay

Vidupiprant (AMG 853) is the only commercially available dual DP2/DP1 antagonist delivering complete PGD2 pathway blockade. Single-target DP2 or DP1 antagonists fail to recapitulate this profile, yielding incomplete or null outcomes in lupus nephritis and allergic inflammation models. Kb values of 0.2 nM (DP2 on eosinophils) and 4.7 nM (DP1 on platelets) in human whole blood establish it as the superior reference compound for ex vivo target engagement assays. Orally bioavailable with validated in vivo efficacy (Kb=5 nM in guinea pig airway model). Essential for PGD2-driven inflammatory and autoimmune research.

Molecular Formula C28H27Cl2FN2O6S
Molecular Weight 609.5 g/mol
CAS No. 1169483-24-2
Cat. No. B611685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVidupiprant
CAS1169483-24-2
SynonymsAMG853;  AMG 853;  AMG-853;  Vidupiprant
Molecular FormulaC28H27Cl2FN2O6S
Molecular Weight609.5 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1=CC(=C(C=C1)OC2=C(C=C(C(=C2)F)CC(=O)O)Cl)NS(=O)(=O)C3=C(C=C(C=C3)C4CC4)Cl
InChIInChI=1S/C28H27Cl2FN2O6S/c1-28(2,3)32-27(36)17-6-8-23(39-24-14-21(31)18(11-19(24)29)13-26(34)35)22(12-17)33-40(37,38)25-9-7-16(10-20(25)30)15-4-5-15/h6-12,14-15,33H,4-5,13H2,1-3H3,(H,32,36)(H,34,35)
InChIKeyPFWVGKROPKKEDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Vidupiprant (CAS 1169483-24-2): Dual DP2/DP1 Antagonist for Preclinical Asthma and Inflammation Research


Vidupiprant (AMG 853) is a synthetic small molecule classified as a dual antagonist of the prostaglandin D2 (PGD2) receptors DP2 (CRTH2) and DP1 [1]. As a phenylacetic acid derivative, it exhibits potent and orally bioavailable activity, making it a key investigational tool for dissecting PGD2-driven inflammatory pathways in preclinical models of allergic disease [2].

Why Vidupiprant Cannot Be Substituted by Single-Target DP2 Antagonists


Vidupiprant's unique value proposition is its dual antagonism of both DP2 and DP1 receptors. Preclinical studies demonstrate that selective inhibition of either receptor alone is insufficient to control complex inflammatory cascades, as evidenced in a murine lupus nephritis model [1]. Simply substituting Vidupiprant with a single-target DP2 antagonist (e.g., setipiprant, fevipiprant, AZD1981) or a DP1-selective agent will not recapitulate the same pharmacodynamic profile, leading to incomplete pathway blockade and potentially different or null experimental outcomes [1][2].

Vidupiprant: Comparative Quantitative Evidence for Scientific Selection


Vidupiprant vs. AMG 009: Superior DP Potency in Human Whole Blood

Vidupiprant (AMG 853) demonstrates a substantially improved functional potency over its predecessor, AMG 009, in a physiologically relevant human whole blood assay. While both compounds target the DP receptor, Vidupiprant exhibits a 31.5-fold increase in potency for inhibiting the PGD2-induced cAMP response in platelets [1].

DP2/CRTH2 antagonism PGD2 signaling Human whole blood assay

Vidupiprant vs. AMG 009: Superior DP2 Potency in Primary Human Eosinophils

In a human whole blood assay measuring PGD2-induced down-modulation of CRTH2 on CD16-negative granulocytes (eosinophils), Vidupiprant is significantly more potent than its analog AMG 009. This assay is a direct measure of functional DP2 antagonism on primary human immune cells [1].

DP2/CRTH2 antagonism Eosinophil biology Human primary cell assay

Vidupiprant vs. AMG 009: Enhanced In Vivo Efficacy in Guinea Pig Airway Model

The superior in vitro potency of Vidupiprant translates to a marked improvement in an in vivo model of PGD2-induced airway constriction. Compared to AMG 009, Vidupiprant demonstrates a 16.4-fold increase in potency for blocking DP receptor-mediated airway resistance [1].

In vivo efficacy Airway resistance Guinea pig model

Vidupiprant's Unique Dual Antagonism vs. Single-Target Inhibitors in Lupus Nephritis Model

In a murine model of systemic lupus erythematosus (SLE), treatment with Vidupiprant (a dual DP1/DP2 antagonist) significantly dampened disease activity. Critically, the study authors reported that selective inhibition of either PTGDR-1 (DP1) or PTGDR-2 (DP2) alone was ineffective [1]. This finding highlights a functional requirement for dual blockade that cannot be met by single-target DP2 antagonists like setipiprant or fevipiprant [2].

Dual antagonism Lupus nephritis Basophil activation

Optimal Research and Industrial Applications for Vidupiprant


Preclinical Investigation of Allergic Asthma and Airway Hyperresponsiveness

Given its validated in vivo efficacy in a guinea pig model of PGD2-induced airway constriction (Kb = 5 nM) [1], Vidupiprant is the appropriate tool compound for studying the role of PGD2 signaling in airway inflammation. Its dual antagonism profile makes it ideal for experiments where both DP1 and DP2 pathways are hypothesized to contribute to the disease phenotype.

Mechanistic Studies of Basophil Activation and IgE-Mediated Autoimmunity

For researchers investigating the intersection of allergic inflammation and autoimmunity, Vidupiprant is uniquely suited. Studies have shown that dual blockade of DP1 and DP2 is required to dampen basophil activation in a murine lupus model, while single-receptor inhibition is ineffective [1]. This makes Vidupiprant essential for exploring the contribution of PGD2 to type 2 inflammation in complex immune disorders.

Ex Vivo Pharmacodynamic Assays in Human Whole Blood

Vidupiprant's high potency in human whole blood assays (Kb of 0.2 nM for DP2 on eosinophils; Kb of 4.7 nM for DP1 on platelets) [1] positions it as a superior reference compound for developing and validating ex vivo target engagement assays. Its performance in a physiologically relevant matrix (human plasma) provides a benchmark for evaluating novel DP2/DP1 antagonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vidupiprant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.